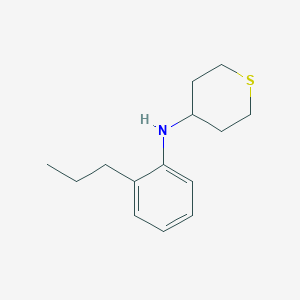
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it an important tool for studying Parkinson's disease and related disorders. In
Mécanisme D'action
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra and a decrease in dopamine levels in the striatum. This results in Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline also induces oxidative stress and inflammation, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline as a research tool is that it selectively damages dopaminergic neurons, allowing for the creation of animal models that closely mimic the pathology of Parkinson's disease. Additionally, 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity is relatively rapid and reproducible, making it a useful tool for studying the acute effects of dopaminergic neuron loss.
However, there are also limitations to using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline in lab experiments. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity is not identical to the pathology of Parkinson's disease, as it primarily affects dopaminergic neurons in the substantia nigra rather than the entire nigrostriatal pathway. Additionally, the neurotoxic effects of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline can be variable depending on the dose and administration route, which can make it difficult to compare results between studies.
Orientations Futures
There are several future directions for research on 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline and its applications. One area of focus is on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease. Another area of research is on identifying potential therapies for Parkinson's disease that can protect dopaminergic neurons from 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity. Additionally, there is interest in using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline as a tool to study other neurodegenerative diseases that involve dopaminergic neuron loss, such as multiple system atrophy.
Méthodes De Synthèse
The synthesis of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-methylthiophenol with 3-bromomethylpyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with aniline to yield 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline. The yield of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is typically around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is primarily used as a research tool to study Parkinson's disease and related disorders. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and resulting in Parkinsonian symptoms. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline has been used to create animal models of Parkinson's disease, which have been instrumental in studying the pathophysiology of the disease and testing potential therapies.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-7-3-2-6-12(13)15-10-11-5-4-8-14-9-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLVKZJTFSXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)